N-(3,4-dimethoxybenzyl)quinazolin-4-amine
Overview
Description
N-(3,4-dimethoxybenzyl)quinazolin-4-amine: is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinazoline core substituted with a 3,4-dimethoxybenzyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with 3,4-dimethoxybenzylamine under specific conditions. One common method involves the use of a condensation reaction where the quinazoline core is reacted with 3,4-dimethoxybenzylamine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using similar condensation reactions but with enhanced process controls and optimization to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)quinazolin-4-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under conditions that favor the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce reduced quinazoline derivatives. Substitution reactions can result in a variety of substituted quinazoline compounds with different functional groups .
Scientific Research Applications
N-(3,4-dimethoxybenzyl)quinazolin-4-amine:
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer or anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)quinazolin-4-amine: can be compared with other quinazoline derivatives to highlight its uniqueness:
N-(3,4-dimethylphenyl)quinazolin-4-amine: Similar in structure but with different substituents on the benzyl group, leading to variations in biological activity and chemical properties.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Another quinazoline derivative with distinct substituents, showing selective and potent inhibition of specific enzymes.
The unique substitution pattern of This compound contributes to its specific chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-21-15-8-7-12(9-16(15)22-2)10-18-17-13-5-3-4-6-14(13)19-11-20-17/h3-9,11H,10H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZMICFBZXHAEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=NC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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